molecular formula C21H23FN2O4 B2595349 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide CAS No. 921563-73-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2595349
CAS No.: 921563-73-7
M. Wt: 386.423
InChI Key: JLBVCLWFGCDLDO-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenoxy group and an acetamide moiety suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized by cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl and Dimethyl Groups: The ethyl and dimethyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with an appropriate electrophilic intermediate.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the ethyl or dimethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. Its structure suggests that it could interact with specific biological targets, making it a valuable tool for biochemical research.

Medicine

In medicine, “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” may be investigated for its potential therapeutic effects. It could be evaluated for its efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Pathway Modulation: The compound could influence various cellular pathways, such as apoptosis, cell proliferation, or immune response, by interacting with key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Compounds with a similar benzoxazepine core structure, such as “7-chloro-1,3-dihydro-1-methyl-2H-1,5-benzodiazepin-2-one”.

    Fluorophenoxyacetamides: Compounds with a similar fluorophenoxyacetamide moiety, such as “N-(4-fluorophenyl)-2-(4-fluorophenoxy)acetamide”.

Uniqueness

The uniqueness of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide” lies in its combination of structural features, including the benzoxazepine core, the ethyl and dimethyl groups, the fluorophenoxy group, and the acetamide moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-4-24-17-10-7-15(11-18(17)28-13-21(2,3)20(24)26)23-19(25)12-27-16-8-5-14(22)6-9-16/h5-11H,4,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBVCLWFGCDLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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